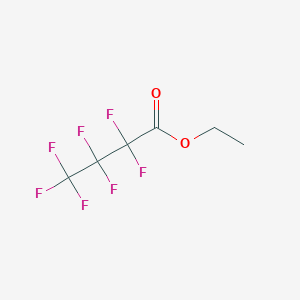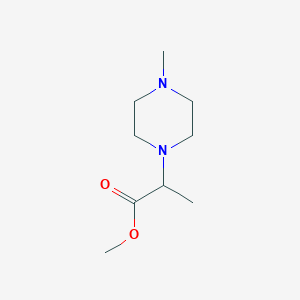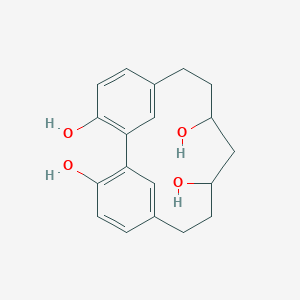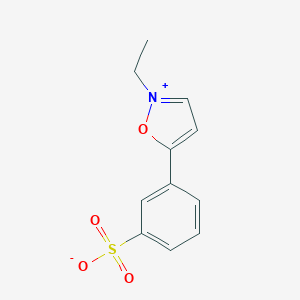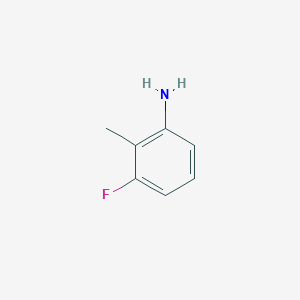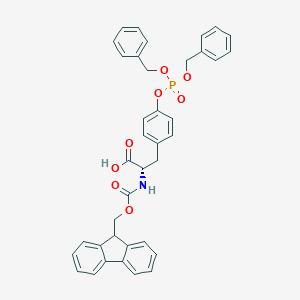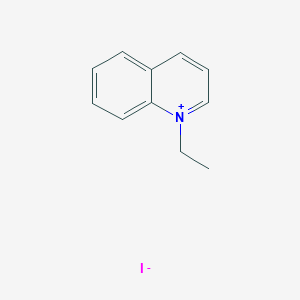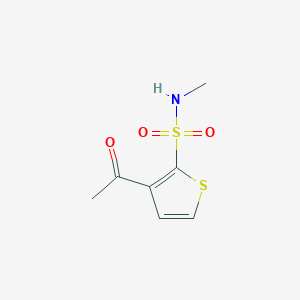
Hexyl acrylate
Vue d'ensemble
Description
Hexyl acrylate is an ester of acrylic acid, also known as Acrylic Acid Hexyl Ester, Hexyl 2-propenoate, and n-Hexyl acrylate . It is used in the synthesis of polymers and copolymers, which find applications in various fields such as adhesives, coatings, textiles, and paper finishes .
Synthesis Analysis
Hexyl acrylate can be synthesized via atom transfer radical polymerization (ATRP), reverse atom transfer radical polymerization (RATRP), and conventional free radical polymerization (FRP) . Another method involves the esterification of 2-ethylhexanol and acrylic acid, catalyzed by sulfuric acid .
Molecular Structure Analysis
The molecular formula of Hexyl acrylate is C9H16O2, and its molecular weight is 156.22 . The structure includes a vinyl group, which is two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group .
Chemical Reactions Analysis
Hexyl acrylate can undergo free-radical solution polymerization with methyl methacrylate to form pressure-sensitive adhesives . It can also react with other acrylates during synthesis to modify the properties of the resulting copolymer .
Physical And Chemical Properties Analysis
Hexyl acrylate is a liquid at room temperature . It has a refractive index of 1.428 and a density of 0.888 g/mL at 25 °C . It has a boiling point of 88-90 °C/24 mmHg .
Applications De Recherche Scientifique
Polymerization
Hexyl acrylate is used as a co-monomer with a variety of vinyl and acrylic monomers in the polymerization of various polymers . The resulting polymers are characterized by a high molecular weight with physical and chemical properties that depend on the lateral substituents of the polymeric chains .
Acrylate Polymers
Hexyl acrylate is used in the production of acrylate polymers. These polymers are known for their good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance . They also have good weatherability and ozone resistance due to the absence of double bonds in their backbone .
Biomedical Applications
Acrylates, including Hexyl acrylate, are used in many biomedical applications such as contact lenses and bone cements . They are also used in the production of super-absorbent materials, which have applications in products like diapers .
Paints and Coatings
Hexyl acrylate is used in the production of paints and coatings. Acrylates are known for their transparency and flexibility, which makes them suitable for these applications .
Textiles
Acrylates, including Hexyl acrylate, are used in the textile industry. They contribute to the toughness and hardness of the materials, making them more durable .
Capillary Electrochromatography
Hexyl acrylate is used in the preparation of polyacrylate-based monolithics designed for capillary electrochromatography (CEC) .
Surface Coatings
Nano emulsion copolymers based on Hexyl acrylate are used as binders for surface coatings .
Advanced Material Applications
Grafted cellulose using Hexyl acrylate has been achieved through a free radical polymerization process . The controlled biodegradation of this composite may have potential applications as an advanced material in various fields .
Mécanisme D'action
Target of Action
Hexyl acrylate is a monomer that is primarily used in the production of polymers . Its primary targets are the polymer chains where it integrates into during the polymerization process .
Mode of Action
Hexyl acrylate readily copolymerizes with a wide variety of other acrylic and vinyl monomers . The double bond in the acrylate group opens up and forms new bonds with other monomers, creating a polymer chain . This process is known as free-radical polymerization and can be initiated by light, heat, or peroxides .
Biochemical Pathways
The primary biochemical pathway involved with hexyl acrylate is the polymerization process . During this process, individual hexyl acrylate molecules (monomers) chemically bind together to form a larger, more complex structure known as a polymer . This process can be initiated by various factors such as light, heat, or peroxides .
Pharmacokinetics
It’s important to note that hexyl acrylate can be absorbed through the skin and should be handled with appropriate safety measures .
Result of Action
The polymerization of hexyl acrylate results in the formation of polymers with specific properties such as flexibility, adhesion, and resistance to weathering . These polymers are used in a variety of applications, including paints, adhesives, and plastics .
Action Environment
The polymerization process of hexyl acrylate can be influenced by environmental factors such as temperature and the presence of initiators . For instance, higher temperatures can increase the rate of polymerization . Additionally, the presence of light or peroxides can initiate the polymerization process .
Safety and Hazards
Hexyl acrylate is combustible and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and avoid breathing its dust, fume, gas, mist, vapors, or spray .
Orientations Futures
Propriétés
IUPAC Name |
hexyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h4H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMQRPPRQDGUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27103-47-5 | |
| Record name | Hexyl acrylate polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27103-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5022194 | |
| Record name | Hexyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [ICSC] Colorless liquid; [MSDSonline], COLOURLESS LIQUID. | |
| Record name | 2-Propenoic acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, hexyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3503 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
188 °C | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
68 °C c.c. | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml: 0.04 (very poor) | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.9 | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 5.4 | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS RN |
2499-95-8 | |
| Record name | Hexyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2499-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, hexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002499958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0670P452A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PROPENOIC ACID, HEXYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5463 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-45 °C | |
| Record name | n-HEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of Hexyl Acrylate is C9H16O2, and its molecular weight is 156.22 g/mol. []
A: Hexyl Acrylate has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy and 1H Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] These techniques provide information about the functional groups and structure of the molecule.
A: Hexyl Acrylate is commonly used as a monomer in the production of various polymers, including adhesives, coatings, textiles, and plastics. [, , , , ]
A: Research indicates that increasing the alkyl chain length of acrylate monomers can lead to a decrease in polymerization rate. [, ] Additionally, longer alkyl chains can influence the properties of the resulting polymers, such as their glass transition temperature (Tg) and solubility. [, ]
A: Hexyl Acrylate can be copolymerized with PVC to enhance its flexibility and impact resistance. [, ] This modification is attributed to the presence of the Hexyl Acrylate units within the polymer chain, which act as internal plasticizers.
A: Yes, Hexyl Acrylate has been successfully polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). [, , ] These techniques allow for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices.
A: Studies indicate that TED can significantly affect the termination mechanisms during the polymerization of Hexyl Acrylate. [] Chain transfer to TED was identified as a dominant factor influencing the polymerization rate.
ANone: While specific computational studies focusing solely on Hexyl Acrylate were not found in the provided research papers, computational chemistry and modeling techniques are widely used to investigate polymer properties. Researchers often employ simulations and calculations to predict polymer behavior and optimize their properties for specific applications.
A: Research has shown that the composition profile of 2-ethylhexyl acrylate/methyl methacrylate copolymer latex particles significantly impacts their tack, with this effect being more pronounced at lower molecular weights. [] For higher molecular weights, the composition profile had a lesser impact on tack but influenced shear and peel resistance.
A: The incorporation of acrylic acid into acrylic polymer networks, such as those containing 2-ethylhexyl acrylate, can enhance their elastic modulus and resistance to interfacial crack propagation. [] This modification is attributed to the increased polarity and potential for hydrogen bonding introduced by the acrylic acid units.
A: The hydrophobic nature of acrylate monomers like Hexyl Acrylate can pose challenges for polymerization in aqueous systems. [] To address this, techniques like miniemulsion polymerization are employed to create stable monomer droplets in water, facilitating polymerization. [, ]
A: Methylated β-cyclodextrin can form water-soluble complexes with hydrophobic acrylate monomers, enhancing their solubility and enabling polymerization in aqueous solutions. []
ANone: Yes, depending on the desired properties, several alternative acrylate monomers can be considered as substitutes for Hexyl Acrylate. These include, but are not limited to:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




